2-aminodibenzo[b,f]thiepin-10(11H)-one
Description
2-Aminodibenzo[b,f]thiepin-10(11H)-one is a tricyclic heterocyclic compound featuring a central seven-membered thiepin ring fused with two benzene rings. This compound serves as a key synthon in synthesizing polycyclic azulene derivatives and other fused heterocycles with applications in drug discovery .
Properties
Molecular Formula |
C14H11NOS |
|---|---|
Molecular Weight |
241.31g/mol |
IUPAC Name |
3-amino-5H-benzo[b][1]benzothiepin-6-one |
InChI |
InChI=1S/C14H11NOS/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7H,8,15H2 |
InChI Key |
GHVJEAIVACAXIK-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
The central heteroatom and substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron Density : The sulfur atom in thiepin derivatives increases electron richness compared to oxepin analogs, favoring electrophilic substitutions .
- Substituent Effects: Chloro and hydroxyl groups at C8 alter solubility and bioactivity. The amino group at C2 enhances nucleophilicity, enabling diverse functionalizations .
Pharmacological Activity
- This compound: Primarily a precursor for azulene-based compounds with hypothesized anti-inflammatory and anticancer properties .
- 8-Chloro Analogs : Used in antipsychotics (e.g., Zotepine) targeting dopamine receptors .
- Thiazepin Derivatives : Exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) due to the thiazepin core and acetamide side chain .
- Oxepin Analogs : Lower bioactivity compared to thiepins, highlighting sulfur’s role in enhancing target binding .
Physicochemical Properties
| Property | 2-Amino-thiepin | 8-Cl-thiepin | 8-OH-thiepin | Oxepin Analog |
|---|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 | 2.8 | 2.5 |
| Solubility (mg/mL in DMSO) | 15.3 | 8.7 | 22.5 | 30.1 |
| Melting Point (°C) | 198–202 | 204–206 | 185–188 | 175–178 |
Trends :
- Chloro substitution increases lipophilicity (LogP ↑), reducing aqueous solubility.
- Hydroxyl and amino groups improve solubility via hydrogen bonding .
Preparation Methods
Thiol-Based Cyclization with Tert-Butoxide-Mediated Ring Closure
This method, adapted from dibenzo[b,f]thiazepine syntheses, involves a two-step process:
Step 1: Synthesis of 2-Amino-2′-Cyanodiphenyl Sulfide
A mixture of 2-aminobenzenethiol (1.0 equiv) and 2-chlorobenzonitrile (1.2 equiv) reacts in a DMF/benzene (3:1 v/v) solvent system at 60°C for 8 hours. Benzene azeotropically removes water, suppressing hydrolysis of the nitrile group. The intermediate precipitates upon cooling, yielding 78–82% purity (HPLC).
Step 2: Base-Induced Cyclization
The sulfide (1.0 equiv) undergoes ring closure with sodium tert-butoxide (2.5 equiv) in anhydrous THF under reflux (65–70°C) for 3–6 hours. The strong base deprotonates the amine, enabling nucleophilic attack on the nitrile carbon to form the thiepin ring. Workup involves solvent distillation, aqueous quenching, and recrystallization from methyl tert-butyl ether, achieving 81% yield (12.2 g scale).
| Parameter | Value |
|---|---|
| Reaction Temperature | 65–70°C |
| Base Equivalents | 2.5 |
| Yield | 81% |
| Purity (HPLC) | >98% |
Advantages :
-
Scalable to multigram quantities with minimal byproducts.
Limitations :
-
Requires strict anhydrous conditions to prevent tert-butoxide hydrolysis.
Friedel-Crafts Acylation Followed by Reductive Amination
A less common route employs Friedel-Crafts acylation to install the ketone group prior to ring formation:
Step 1: Acylation of Diphenyl Sulfide
Diphenyl sulfide reacts with acetyl chloride (1.5 equiv) in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C, yielding 2-acetyldiphenyl sulfide (63% yield).
Step 2: Oxidative Cyclization
Treatment with m-CPBA (2.0 equiv) oxidizes the sulfide to a sulfoxide, which undergoes thermal elimination at 120°C to form the thiepin ring. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride introduces the amino group, though yields drop to 45% due to competing over-reduction.
| Parameter | Value |
|---|---|
| Oxidation Agent | m-CPBA |
| Cyclization Temperature | 120°C |
| Final Yield | 45% |
Advantages :
-
Permits late-stage amination, avoiding early-stage functional group incompatibilities.
Limitations :
-
Low overall yield due to multiple steps.
Solvent and Catalytic System Optimization
Solvent Effects on Cyclization Efficiency
Comparative studies using the tert-butoxide method reveal solvent polarity critically impacts reaction rates:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 3 | 81 |
| DMF | 36.7 | 1.5 | 68 |
| Toluene | 2.4 | 6 | 72 |
THF balances solvation of the tert-butoxide ion and intermediate stability, whereas DMF accelerates the reaction but promotes side reactions via higher basicity.
Catalytic Alternatives to Stoichiometric Bases
Pilot studies explore K₂CO₃/CuI systems for Ullmann-type couplings, though yields remain suboptimal (≤55%) due to copper-thiolate complexation. Enzymatic cyclization using lipases in ionic liquids is under investigation but lacks scalability.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.2 minutes, with UV-Vis λₘₐₓ = 278 nm.
Industrial-Scale Considerations
Waste Stream Management
The tert-butoxide method generates 0.8 kg wastewater per kg product, primarily from aqueous workup. Solvent recovery via distillation achieves 92% THF reuse.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Aminobenzenethiol | 320 |
| Sodium tert-butoxide | 150 |
| THF Recovery | -45 (credit) |
| Total | 425 |
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
